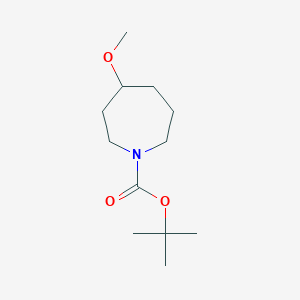

Tert-butyl 4-methoxyazepane-1-carboxylate

Description

Significance of Medium-Sized Nitrogen Heterocycles in Organic Synthesis

Medium-sized nitrogen heterocycles, particularly the seven-membered azepane ring, are crucial structural motifs in both natural products and synthetic pharmaceuticals. lifechemicals.comnih.gov The azepane framework is a saturated seven-membered ring containing a nitrogen atom. researchgate.net Unlike the more common five- and six-membered rings (pyrrolidines and piperidines), the larger, more flexible azepane ring can adopt a wider range of low-energy conformations. This conformational diversity is often a determining factor in the biological activity of molecules containing this scaffold. lifechemicals.com

The structural novelty and three-dimensional character of azepanes make them attractive targets in drug discovery. lifechemicals.com Their incorporation into molecular structures can lead to improved pharmacological profiles. Consequently, azepane derivatives are found in over 20 FDA-approved drugs and are a subject of intense research for therapeutic applications, including as anticancer, anti-Alzheimer's, and antimicrobial agents. nih.gov A notable example of a natural product containing the azepane core is (-)-balanol, an inhibitor of protein kinase C. lifechemicals.com The development of synthetic routes to functionalized azepanes is therefore a significant goal for organic chemists, enabling the exploration of new chemical space and the creation of novel therapeutic agents. researchgate.netnih.gov

The Role of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Azepane Synthesis

In the synthesis of complex molecules like substituted azepanes, the strategic use of protecting groups is essential to prevent unwanted side reactions. The secondary amine of the azepane ring is a nucleophilic and basic site that often requires protection during synthetic transformations at other positions on the ring. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. organic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, (Boc)₂O. This converts the amine into a carbamate, which is significantly less nucleophilic and basic. A key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. However, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation-derived byproducts. This specific lability makes the Boc group "orthogonal" to other protecting groups, allowing for selective deprotection in a multi-step synthesis. researchgate.net This combination of stability and facile, selective removal is critical in the multi-step syntheses required to produce functionalized azepanes like tert-butyl 4-methoxyazepane-1-carboxylate.

Research Context of Alkoxy-Substituted Azepane-1-carboxylates

Alkoxy-substituted azepane-1-carboxylates, such as the title compound this compound, are primarily valued as specialized building blocks in synthetic and medicinal chemistry. While detailed research focusing solely on this specific molecule is not abundant in the public domain, its structure suggests a clear role as an intermediate for creating more complex molecules. The methoxy (B1213986) group at the 4-position provides a specific, stable substitution pattern, while the Boc-protected nitrogen allows for further chemical modifications after its removal.

The likely synthetic precursor to this compound is tert-butyl 4-hydroxyazepane-1-carboxylate. nih.gov The conversion of the hydroxyl group to a methoxy ether, a common transformation in medicinal chemistry, can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comchem-station.com This reaction typically involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., methyl iodide). youtube.com

The value of such alkoxy-substituted heterocycles is highlighted by analogous structures in drug development. For instance, the synthesis of the anticancer drug Vandetanib involves a key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a six-membered ring analogue. atlantis-press.comresearchgate.net This demonstrates that methoxy-substituted N-Boc heterocyclic building blocks are important components in the construction of pharmacologically active agents. Therefore, this compound serves as a valuable scaffold for introducing a 4-methoxyazepane (B1368403) motif into potential drug candidates.

Overview of Advanced Synthetic and Analytical Methodologies in Heterocyclic Chemistry

The synthesis and characterization of heterocyclic compounds like this compound rely on a suite of advanced methodologies. Modern synthetic chemistry has moved beyond classical techniques to embrace more efficient and innovative strategies. For the construction of the azepane core itself, methods such as photochemical dearomative ring expansion of nitroarenes have emerged, allowing for the transformation of simple six-membered aromatic rings into complex seven-membered azepanes in a few steps under mild conditions. researchgate.netnih.gov Furthermore, magnesium-catalyzed reductions offer sustainable pathways for the modification of carbamates, including the conversion of N-Boc groups into N-methyl groups. organic-chemistry.org

For functional group interconversions, such as the likely synthesis of a methoxy ether from a hydroxyl group on the azepane ring, the Williamson ether synthesis remains a foundational and versatile SN2 reaction. masterorganicchemistry.com The reaction is typically carried out using a strong base to form an alkoxide from an alcohol precursor, which then reacts with an alkyl halide. youtube.com

The characterization of the resulting products requires a range of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise structure and connectivity of atoms. Mass Spectrometry (MS) provides accurate molecular weight and fragmentation data, confirming the molecular formula. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the carbamate carbonyl group.

Chemical Properties and Data

Below are the key chemical properties of this compound and its immediate precursor.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound nih.gov | C₁₂H₂₃NO₃ | 229.32 |

Data sourced from PubChem.

Table of Mentioned Compounds

Table 2: Chemical Compound Names

| Compound Name |

|---|

| (-)-Balanol |

| tert-Butyl 4-hydroxyazepane-1-carboxylate |

| This compound |

| Di-tert-butyl dicarbonate |

| Methyl iodide |

| Trifluoroacetic acid |

Properties

IUPAC Name |

tert-butyl 4-methoxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-8-5-6-10(15-4)7-9-13/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLIGDXVKXJERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Tert Butyl 4 Methoxyazepane 1 Carboxylate

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring in tert-butyl 4-methoxyazepane-1-carboxylate is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is widely used in organic synthesis due to its stability under a range of conditions and its facile removal under specific acidic or thermal treatments. researchgate.net

The primary reaction involving the azepane nitrogen is the deprotection of the Boc group to liberate the secondary amine. This transformation is crucial for subsequent functionalization of the nitrogen atom. The deprotection is typically achieved under acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly employed to effect the cleavage of the carbamate (B1207046). organic-chemistry.orgnih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. nih.gov

Alternative methods for Boc deprotection have been developed to accommodate sensitive substrates. These include the use of Lewis acids or thermal conditions. researchgate.net For instance, heating the N-Boc protected amine can lead to the removal of the protecting group, sometimes in the absence of any catalyst. researchgate.net

The reactivity of the nitrogen-bound Boc group itself is generally low, rendering it stable to many nucleophilic and basic conditions. researchgate.net This stability allows for selective reactions to be carried out at other positions of the molecule without affecting the protected nitrogen.

Transformations of the C-4 Methoxy (B1213986) Group

The methoxy group at the C-4 position of the azepane ring is an ether linkage, which can undergo cleavage under specific, often harsh, reaction conditions. The cleavage of ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.netwikipedia.org The reaction proceeds via protonation of the ether oxygen, making the attached methyl group a better leaving group. Subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group via an S_N_2 mechanism results in the formation of a 4-hydroxyazepane derivative and a methyl halide. researchgate.net

The reaction pathway, whether S_N_1 or S_N_2, is dependent on the structure of the ether. For a secondary ether like the one in this compound, the S_N_2 pathway is generally favored for the cleavage of the methyl-oxygen bond. wikipedia.org The use of Lewis acids in combination with a nucleophilic source can also effect ether cleavage.

It is important to note that the conditions required for ether cleavage are often strong enough to also cleave the N-Boc protecting group. Therefore, achieving selective cleavage of the C-4 methoxy group while retaining the Boc group can be challenging and would require careful selection of reagents and reaction conditions.

Reactions at Other Positions of the Azepane Ring

The azepane ring, being a saturated heterocycle, can undergo functionalization at its various carbon centers, most notably at the positions alpha to the nitrogen atom (C-2 and C-7). The presence of the N-Boc group can influence the reactivity of these positions.

One of the key strategies for functionalizing the azepane ring is through deprotonation using a strong base, followed by trapping the resulting carbanion with an electrophile. The N-Boc group is known to facilitate the lithiation of the α-carbon atoms of cyclic amines. nih.gov The use of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can lead to the regioselective deprotonation at the C-2 or C-7 position. researchgate.netresearchgate.net The resulting organolithium species can then react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, or silylating agents, to introduce new substituents onto the azepane ring. researchgate.net

For example, the lithiation of N-Boc-2-phenylazepane has been studied, demonstrating that substitution can occur at the C-2 position. researchgate.net While direct studies on this compound are limited, it is reasonable to infer that similar reactivity would be observed, allowing for the introduction of substituents at the C-2 and C-7 positions. The presence of the methoxy group at C-4 might electronically influence the acidity of the neighboring protons, but the directing effect of the N-Boc group for α-lithiation is generally dominant.

Stereochemical Course of Azepane Ring Transformations

The stereochemical outcome of reactions involving the azepane ring is of significant importance, as the spatial arrangement of substituents can profoundly affect the biological activity of the molecule. The seven-membered azepane ring is flexible and can adopt multiple conformations, which can influence the stereoselectivity of reactions. researchgate.net

In reactions involving the creation of a new stereocenter, such as the functionalization of the α-carbons, the stereochemical course can be influenced by the existing stereochemistry of the molecule and the reaction conditions. For instance, in the lithiation-substitution of N-Boc protected cyclic amines, the use of chiral ligands in conjunction with the organolithium base can induce asymmetry and lead to the formation of one enantiomer in excess.

The stereochemistry of the C-4 methoxy group can also direct the approach of reagents to other parts of the ring. Depending on whether the methoxy group is in a pseudo-axial or pseudo-equatorial position in the preferred conformation of the azepane ring, it can sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face.

Studies on the stereoselective synthesis of azepane derivatives have shown that ring-expansion strategies from piperidine (B6355638) precursors can proceed with high stereocontrol. researchgate.net Furthermore, intramolecular reactions on precursors with defined stereochemistry have been used to synthesize highly substituted azepanes with specific stereochemical arrangements. rsc.org These principles suggest that transformations on this compound, particularly if starting from an enantiomerically pure form, could proceed with a degree of stereocontrol.

Influence of the tert-Butyl Moiety on Molecular Reactivity

The tert-butyl group, present in the N-Boc protecting group, exerts a significant steric influence on the reactivity of the molecule. This bulky group can hinder the approach of reagents to the nitrogen atom and its immediate vicinity. researchgate.net This steric hindrance is a key factor in the stability of the Boc protecting group under many conditions.

The bulkiness of the tert-butyl group also influences the conformational preferences of the azepane ring. The rotational barrier around the N-C(O) bond of the carbamate can be significant, and at low temperatures, this rotation can be slow, which may affect the rate and outcome of reactions, particularly those involving lithiation at the α-position. The conformation of the Boc group can direct the deprotonation to a specific α-proton, leading to stereoselectivity.

Beyond its role in the protecting group, the tert-butyl moiety itself is generally unreactive. Its primary influence is steric, affecting the rate and regioselectivity of reactions at nearby positions. researchgate.net For example, in reactions involving the azepane nitrogen after deprotection, the steric bulk of substituents on the incoming electrophile will be a critical factor in determining the feasibility of the reaction.

Structural Elucidation and Conformational Analysis of Azepane 1 Carboxylates

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone for elucidating the structure of organic molecules. For tert-butyl 4-methoxyazepane-1-carboxylate, a multi-technique approach involving NMR, MS, and IR spectroscopy is essential for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of a compound like this compound, distinct signals corresponding to the different proton environments are expected. The tert-butyl group typically presents as a sharp singlet integrating to nine protons around δ 1.4-1.5 ppm. rsc.org The methoxy (B1213986) group protons would appear as a singlet integrating to three protons, while the protons on the azepane ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The chemical shifts of these ring protons are influenced by their position relative to the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is typically observed around δ 80 ppm, and the three equivalent methyl carbons of this group appear near δ 28 ppm. rsc.org The carbonyl carbon of the carbamate (B1207046) functional group is expected in the δ 153-156 ppm region. rsc.org The carbons of the azepane ring and the methoxy group would have distinct signals whose precise chemical shifts are dependent on the ring's conformation. For substituted azepanes, NMR studies, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the relative stereochemistry and conformational preferences of the ring. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Related Functional Groups

| Functional Group | Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| tert-Butoxycarbonyl | (CH₃)₃C- | 1.4-1.5 |

| tert-Butoxycarbonyl | -(CH₃)₃C - | ~80 |

| tert-Butoxycarbonyl | -(C H₃)₃C- | ~28 |

| Carbamate | -N-C =O | 153-156 |

Data compiled from representative compounds in the literature. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₂₃NO₃), the molecular weight is 229.32 g/mol . nih.gov

In an MS experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺ at m/z 230).

Key fragmentation pathways for tert-butyl carbamates are well-documented and provide characteristic ions. Common fragmentation includes:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group to give a carbamic acid intermediate, which can then decarboxylate.

Loss of the entire tert-butoxycarbonyl group.

Cleavage within the azepane ring structure.

Table 2: Expected Mass Spectrometry Data

| Species | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 230 | Protonated molecular ion |

| [M+Na]⁺ | 252 | Sodium adduct |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbamate carbonyl (C=O) stretch.

C=O Stretch: A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹. This is a hallmark of the carbamate functional group. chem-soc.si

C-O Stretches: Absorbances corresponding to the C-O single bonds of the carbamate and the methoxy ether group would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretches: Strong peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the azepane ring, methoxy, and tert-butyl groups. The presence of the tert-butyl group can sometimes be inferred by characteristic bending vibrations around 1365-1390 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate | C=O Stretch | 1680 - 1700 |

| Ether/Carbamate | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 2960 |

Data based on typical values for these functional groups. chem-soc.siresearchgate.net

X-ray Crystallographic Studies of Azepane Derivatives

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, studies on other substituted azepane derivatives have been conducted. rsc.org Such analyses confirm the connectivity of atoms and reveal definitive bond lengths, bond angles, and the preferred conformation of the seven-membered ring in the crystalline form. rsc.orgnih.gov For example, crystallographic analysis was used to confirm the structure and stereochemistry of azepane derivatives formed via a piperidine (B6355638) ring expansion, providing unambiguous proof of the molecular architecture. rsc.org Studies on related seven-membered heterocyclic systems, like dibenzo[b,f]azepines, show that the central ring can adopt various conformations, which can be influenced by substituents and crystal packing forces. nih.gov

Conformational Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring is inherently flexible and can exist in multiple conformations. Understanding this dynamic behavior is crucial as the biological activity of such molecules is often dependent on their three-dimensional shape.

Unlike the well-defined chair conformation of cyclohexane (B81311), the larger and more flexible azepane ring typically exists as an equilibrium of several low-energy conformations, most notably twist-chair and boat forms. slideshare.net The energy barrier between these conformations is generally low, leading to a dynamic system at room temperature.

The introduction of substituents on the ring, as in the case of the methoxy group in the 4-position and the bulky tert-butoxycarbonyl group on the nitrogen, significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain (e.g., pseudo-equatorial positions). Computational modeling and advanced NMR studies on substituted azepanes have shown that it is possible to bias the ring towards a single major conformation. rsc.org For instance, the strategic placement of a single fluorine atom on an azepane ring was shown to lock the ring into one preferred conformation, demonstrating that substituent effects are key in controlling the ring's shape. rsc.org Therefore, this compound is expected to have a preferred, low-energy conformation, but it will likely exist in a dynamic equilibrium with other accessible conformations.

Steric and Electronic Effects of the tert-Butyl Carbamate and Methoxy Substituents on Conformation

The conformation of this compound is dictated by the interplay of steric and electronic effects originating from the N-tert-butyl carbamate (Boc) protecting group and the C4-methoxy group. The azepane ring itself can adopt several conformations, with the most common being the chair and twist-chair forms.

The tert-butyl carbamate group is sterically demanding. Due to its large size, it generally prefers to occupy a position that minimizes steric strain. In cyclic systems, this often means an equatorial or pseudo-equatorial orientation. The nitrogen atom of the carbamate is sp² hybridized due to resonance with the carbonyl group, which flattens the geometry around the nitrogen. This planarity influences the rotational barrier around the N-C(O) bond and can affect the adjacent ring conformation. In related piperidine systems, the bulky tert-butoxycarbonyl group has been shown to favor a chair conformation with the substituent in an equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov For the azepane ring, a similar preference for minimizing steric hindrance is expected, which would favor conformations where the large Boc group does not clash with ring protons.

The interplay between the N-Boc group and the 4-methoxy group will determine the dominant conformation of this compound. It is likely that the ring will adopt a conformation, such as a twist-chair, that allows the bulky tert-butyl carbamate to exist in a pseudo-equatorial position while also accommodating the methoxy group. The exact energetic preference between different chair and boat-like conformations would require detailed computational analysis or experimental data, such as that from NMR spectroscopy or X-ray crystallography, which is not extensively available for this specific molecule in the public domain. However, analysis of similar structures suggests that conformations minimizing steric hindrance, particularly involving the bulky tert-butyl group, will be favored. upenn.eduupenn.edu

Table 1: Representative Conformational Energy Data for Substituted Cyclohexanes

| Compound | Conformation | Relative Energy (kcal/mol) | Key Interaction |

| cis-1,4-di-tert-butylcyclohexane | Chair | 0.59 | 1,3-diaxial strain |

| cis-1,4-di-tert-butylcyclohexane | Twist-Boat | 0.00 | Reduced steric strain |

| Methoxycyclohexane | Equatorial-MeO | 0.00 | Lower steric hindrance |

| Methoxycyclohexane | Axial-MeO | 0.60 | Gauche-butane interactions |

This table presents generalized data from related cyclohexane systems to illustrate the energetic principles. Data for this compound is not available.

Chiroptical Properties of Enantiomerically Enriched Azepane Derivatives

Chiroptical properties, such as specific rotation and circular dichroism (CD), are essential for characterizing enantiomerically enriched or pure chiral molecules. For a molecule like this compound, chirality arises if it is synthesized from a chiral starting material or resolved into its separate enantiomers, as the C4 position bearing the methoxy group is a stereocenter.

Similarly, electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides information about the spatial arrangement of chromophores within the molecule. In this compound, the carbamate carbonyl group acts as a chromophore. The sign and intensity of the Cotton effect in the ECD spectrum are dependent on the conformation of the azepane ring and the relative orientation of the carbamate group.

As of the latest review of available scientific literature, there are no published studies detailing the synthesis of enantiomerically enriched this compound. Consequently, there is no experimental data on its chiroptical properties. The synthesis of related chiral azepane derivatives has been reported in the context of developing pharmaceutical intermediates, but specific optical rotation or CD spectral data are often not provided in these publications. researchgate.net

Should enantiomerically pure samples of (R)- or (S)-tert-butyl 4-methoxyazepane-1-carboxylate become available, the investigation of their chiroptical properties would be a critical step in their full structural characterization. Such data, when combined with computational modeling, would provide deep insights into the preferred conformations of this flexible seven-membered ring system.

Computational Chemistry and Theoretical Studies on Tert Butyl 4 Methoxyazepane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations are essential for understanding the electronic nature of a molecule. Such studies provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between these orbitals is a key indicator of molecular stability. Without specific computational studies on Tert-butyl 4-methoxyazepane-1-carboxylate, the precise energies and spatial distributions of these orbitals remain undetermined.

Molecular Dynamics Simulations for Conformational Exploration and Flexibility

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. The seven-membered azepane ring can adopt various conformations, and MD simulations would reveal the relative energies of these conformers and the dynamics of their interconversion. This information is critical for understanding how the molecule might interact with biological targets. To date, no such simulation studies have been published for this specific compound.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed, step-by-step understanding of how a reaction proceeds. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could offer insights that are difficult to obtain through experimental means alone. However, the literature lacks any such computational investigations.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These predictions can aid in the interpretation of experimental spectra and the structural characterization of a compound. For this compound, theoretically predicted spectra are not available in the scientific literature.

Synthetic Utility and Applications of Tert Butyl 4 Methoxyazepane 1 Carboxylate As an Intermediate

Role as a Key Building Block in Organic Synthesis

The significance of tert-butyl 4-methoxyazepane-1-carboxylate as a key building block stems from the prevalence of the azepane scaffold in a wide array of biologically active compounds. The synthesis of this intermediate often begins with its precursor, tert-butyl 4-oxoazepane-1-carboxylate. researchgate.netoakwoodchemical.com The oxo-intermediate is prepared on a large scale through a ring expansion of the corresponding piperidin-4-one derivative. researchgate.net The subsequent reduction of the ketone and methylation of the resulting hydroxyl group yields the target methoxyazepane.

The tert-butyl carbamate (B1207046) (Boc) protecting group is crucial for its utility. It deactivates the nitrogen atom towards many reagents, allowing for selective reactions to occur elsewhere in the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling the introduction of diverse substituents on the nitrogen at a later stage of a synthetic sequence. This strategic protection and deprotection is fundamental in multi-step syntheses.

Precursor in the Synthesis of Complex Heterocyclic Architectures

The azepane ring system is a core component of numerous complex heterocyclic structures found in natural products and synthetic pharmaceuticals. This compound serves as a valuable precursor for accessing these intricate architectures. The methoxy (B1213986) group at the 4-position can be a site for further chemical transformations. For instance, it can be cleaved to reveal a hydroxyl group, which can then be oxidized, eliminated, or substituted to introduce new functionalities.

The synthesis of substituted oxo-azepines from related protected tetrahydroazepanols highlights the chemical tractability of the azepane ring. mdpi.com These transformations, which include hydroxylations and oxidations, demonstrate the potential for modifying the azepane core to create diverse heterocyclic systems. mdpi.com While not directly involving the methoxy derivative, these synthetic strategies are applicable to it, underscoring its potential as a precursor. Furthermore, the synthesis of complex molecules like β-lactamase inhibitors often involves the use of related N-protected piperidine (B6355638) and azepane derivatives, showcasing the importance of such building blocks in constructing fused and bridged heterocyclic systems. google.com

Application in the Development of Azepane-Based Scaffolds for Chemical Biology Research

Azepane-based scaffolds are of significant interest in chemical biology for the development of novel probes and tool compounds to investigate biological processes. The conformational flexibility of the seven-membered ring allows it to present substituents in a distinct three-dimensional space compared to more common five- and six-membered rings. This can lead to unique binding interactions with biological targets.

The use of this compound allows for the systematic exploration of this chemical space. The methoxy group can influence the scaffold's lipophilicity and hydrogen bonding capacity, which are critical parameters for cell permeability and target engagement. By deprotecting the nitrogen and coupling it with various carboxylic acids, sulfonyl chlorides, or other electrophiles, a library of diverse azepane derivatives can be generated. These compounds can then be screened for biological activity, aiding in the identification of novel modulators of protein function.

Use in Diversification Strategies for Lead Compound Synthesis

In drug discovery, the optimization of a lead compound often involves the synthesis of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for such diversification strategies. The straightforward removal of the Boc group allows for the introduction of a wide range of substituents on the azepane nitrogen.

Moreover, the methoxy group itself can be a point of diversification. For example, ether cleavage followed by alkylation or acylation of the resulting alcohol can generate a series of analogs with varying steric and electronic properties at the 4-position. This approach is analogous to the strategies employed in the synthesis of intermediates for drugs like Vandetanib, where a substituted piperidine methanol (B129727) is a key building block. atlantis-press.comatlantis-press.comresearchgate.net The ability to modify the scaffold at multiple positions provides medicinal chemists with the flexibility needed to fine-tune the properties of a lead compound. The metabolic stability of the tert-butyl group itself is a consideration in drug design, and its strategic placement within a molecule is an important aspect of lead optimization. nih.gov

Future Directions and Emerging Research Avenues in Methoxyazepane Chemistry

Development of Novel Catalytic Methods for Azepane Functionalization

The selective functionalization of the azepane ring is a key challenge in harnessing its full potential. Future research will likely focus on the development of novel catalytic methods to modify the skeleton of tert-butyl 4-methoxyazepane-1-carboxylate. One promising avenue is the direct catalytic functionalization of C-H bonds. While the N-Boc group can direct lithiation to the α-position, recent advances in transition-metal catalysis could enable the selective functionalization of other positions on the azepane ring. For instance, copper-catalyzed N-directed distal C(sp³)–H functionalization has been demonstrated for the synthesis of azepanes, suggesting that similar strategies could be employed to introduce new substituents at the C3 or C5 positions of the methoxyazepane core.

Furthermore, the development of ligand-controlled regioselective arylation of N-Boc protected piperidines via palladium catalysis offers a blueprint for the functionalization of the azepane ring. By carefully selecting the phosphine (B1218219) ligand, it may be possible to control the position of arylation on the this compound scaffold, providing access to a diverse library of novel compounds. The methoxy (B1213986) group itself could also be a target for catalytic modification. While ether cleavage is a well-known transformation, the development of catalytic methods for the C-O bond functionalization of cyclic ethers is an emerging area that could lead to the introduction of a wide range of new functionalities at the C4 position.

| Catalytic Method | Potential Application to this compound |

| Copper-catalyzed C-H functionalization | Introduction of substituents at distal positions (e.g., C3, C5). |

| Palladium-catalyzed arylation | Regioselective introduction of aryl groups. |

| Catalytic C-O bond functionalization | Modification of the C4-methoxy group to introduce other functionalities. |

Exploration of Sustainable Synthesis Approaches for Azepane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will undoubtedly focus on more sustainable methods for the synthesis of this compound and its derivatives. Chemoenzymatic strategies represent a particularly promising approach. The use of enzymes, such as imine reductases or monoamine oxidases, for the asymmetric synthesis of chiral azepanes has been reported, offering a greener alternative to traditional chemical methods. These enzymatic methods could be applied to the synthesis of enantiomerically pure precursors to this compound.

Photochemical methods also offer a sustainable pathway to azepane derivatives. For example, a photochemical cascade reaction has been used to produce azepinone derivatives, which could serve as precursors to 4-substituted azepanes. The use of light as a reagent minimizes the need for harsh chemical reagents and can often be performed at ambient temperatures. Furthermore, the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), for the synthesis of N-substituted azepines under catalyst-free conditions has been demonstrated to be an effective and recyclable protocol. Exploring the applicability of such solvent systems to the synthesis of this compound could significantly improve the sustainability of its production.

| Sustainable Approach | Potential Application in Methoxyazepane Synthesis |

| Chemoenzymatic Synthesis | Asymmetric synthesis of chiral azepane precursors. |

| Photochemical Reactions | Green synthesis of azepinone intermediates. |

| Benign Solvent Systems | Use of recyclable solvents like PEG to reduce environmental impact. |

Investigation of Unprecedented Chemical Transformations of Methoxyazepanes

Beyond simple functionalization, future research will likely uncover unprecedented chemical transformations of the methoxyazepane scaffold. Ring expansion and contraction reactions are powerful tools for accessing novel heterocyclic systems. For example, the ring expansion of piperidine (B6355638) derivatives has been shown to be a viable route to azepanes. Conversely, ring contraction of the azepine ring to form dihydropyridine (B1217469) derivatives has also been observed. Investigating similar transformations starting from this compound could lead to the discovery of new heterocyclic frameworks with interesting biological or material properties.

The interplay between the methoxy group and the azepane ring could also give rise to novel rearrangements. For instance, the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to chiral bridged azepanes has been reported, highlighting the potential for complex skeletal reorganizations. A pyrrolidine/azepane ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade has also been developed for the synthesis of functionalized 1H-benzazepines. Exploring the possibility of similar intramolecular rearrangements involving the methoxy group of this compound could open up new avenues in heterocyclic chemistry.

Design and Synthesis of Advanced Azepane-Based Molecular Probes

The unique three-dimensional structure of the azepane ring makes it an attractive scaffold for the development of molecular probes for biological imaging and sensing. The functional handles on this compound are well-suited for the attachment of fluorophores or radiolabels. For instance, the N-Boc group can be deprotected to allow for the coupling of a variety of reporter groups. The methoxy group can also be a key precursor for the introduction of functionalities for molecular imaging. For example, O-demethylation would provide a hydroxyl group that can be used for the introduction of a radiolabel for Positron Emission Tomography (PET) imaging.

The azepane scaffold itself can influence the properties of a molecular probe. It has been shown that the incorporation of an azepane ring into a fluorescent dye can lead to a bathochromic shift in both absorption and emission, and can enhance the performance of the dye as a membrane probe. Furthermore, azepane-substituted β-diketonates have been shown to be sensitive to polarity and viscosity, suggesting their potential as environmental sensors. The development of novel azepane-based fluorescent probes for specific biological targets is a rapidly growing area of research. Given the versatility of this compound as a synthetic intermediate, it is poised to play a significant role in the future design and synthesis of the next generation of advanced molecular probes.

| Probe Type | Role of this compound |

| Fluorescent Probes | Scaffold for attaching fluorophores; methoxy group can be modified to tune properties. |

| PET Ligands | Methoxy group serves as a precursor for radiolabeling. |

| Environmental Sensors | Azepane ring can influence sensitivity to polarity and viscosity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.